1,3-Dimethylcyclopentanol

NMR Spectroscopy Stereochemistry Shift Reagents

1,3-Dimethylcyclopentanol (CAS 19550-46-0) is a secondary cyclic alcohol belonging to the cyclopentanol class, with the molecular formula C₇H₁₄O and a molecular weight of 114.1855 g/mol. Its structure features a cyclopentane ring with methyl substituents at the 1- and 3-positions and a hydroxyl group at the 1-position, rendering it a tertiary alcohol.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 19550-46-0
Cat. No. B094075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylcyclopentanol
CAS19550-46-0
Synonyms1,3-DIMETHYLCYCLOPENTANOL
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CCC(C1)(C)O
InChIInChI=1S/C7H14O/c1-6-3-4-7(2,8)5-6/h6,8H,3-5H2,1-2H3
InChIKeyLLIFEWZQIYEVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylcyclopentanol (CAS 19550-46-0) – Chemical Identity and Core Characteristics for Procurement Decisions


1,3-Dimethylcyclopentanol (CAS 19550-46-0) is a secondary cyclic alcohol belonging to the cyclopentanol class, with the molecular formula C₇H₁₄O and a molecular weight of 114.1855 g/mol. Its structure features a cyclopentane ring with methyl substituents at the 1- and 3-positions and a hydroxyl group at the 1-position, rendering it a tertiary alcohol [1]. It exists as a mixture of cis and trans diastereomers and is commercially available as a research chemical with typical purities of 95% . The compound is a liquid at room temperature and is employed as an intermediate in organic synthesis and as a substrate in stereochemical and catalytic studies.

Why 1,3-Dimethylcyclopentanol Cannot Be Replaced by Simple Cyclopentanol or Other Methyl-Substituted Analogs in Scientific Workflows


Generic substitution of 1,3-dimethylcyclopentanol with unsubstituted cyclopentanol or other methyl-cyclopentanol isomers is technically unsound because these analogs lack the specific stereochemical and physical property signatures that define the compound's utility. The presence of methyl groups at both the 1- and 3-positions creates a pair of diastereomers (cis and trans) that exhibit distinct ¹³C NMR chelate shifts upon addition of shift reagents, a property absent in simpler analogs and critical for stereochemical assignments [1]. Furthermore, the dual methyl substitution significantly alters bulk physical properties such as boiling point (+10°C vs. cyclopentanol) and density (lower by ~0.03 g/cm³), which can affect distillation separation, formulation behavior, and reaction kinetics in ways that unsubstituted or mono-substituted cyclopentanols cannot replicate [2].

Quantitative Evidence: How 1,3-Dimethylcyclopentanol Differentiates from Closest Analogs in Key Performance Dimensions


Stereochemical Differentiation via ¹³C NMR Chelate Shift – Direct Head-to-Head Comparison

In a direct head-to-head study, the cis and trans diastereomers of 1,3-dimethylcyclopentanol exhibited distinct ¹³C NMR chelate shifts upon addition of europium tris(dipivalomethane) (Eu(dpm)₃), a behavior that differs from that of 3-methylcyclopentanol and other cyclopentanol analogs. The magnitude of these shifts (α-carbons up to ~24 ppm downfield, β-carbons up to ~7 ppm downfield) is unique to the 1,3-dimethyl substitution pattern and enables unambiguous stereochemical assignment [1].

NMR Spectroscopy Stereochemistry Shift Reagents

Boiling Point Elevation Relative to Cyclopentanol – Cross-Study Comparable Data

1,3-Dimethylcyclopentanol exhibits a significantly higher boiling point than its unsubstituted parent, cyclopentanol. This difference arises from the additional methyl groups and has direct implications for separation and purification processes [1].

Physical Chemistry Distillation Thermodynamics

Reduced Liquid Density Compared to Cyclopentanol – Cross-Study Comparable Data

The density of 1,3-dimethylcyclopentanol is measurably lower than that of cyclopentanol, a consequence of the increased molecular volume and altered intermolecular packing due to the methyl substituents [1].

Physical Chemistry Formulation Fluid Dynamics

Acid Dissociation Constant (pKa) Marginally Higher Than Cyclopentanol – Cross-Study Comparable Data

The predicted acid dissociation constant (pKa) of 1,3-dimethylcyclopentanol is slightly higher than that of cyclopentanol, indicating marginally lower acidity. This difference, while small, can influence proton-transfer kinetics and base-mediated reactions under carefully controlled conditions .

Physical Organic Chemistry Acid-Base Equilibria Reactivity

High-Value Application Scenarios for 1,3-Dimethylcyclopentanol Based on Evidence-Driven Differentiation


Stereochemical Assignment and Chiral Purity Verification via NMR Shift Reagents

The unique and distinct ¹³C NMR chelate shifts exhibited by the cis and trans diastereomers of 1,3-dimethylcyclopentanol upon addition of Eu(dpm)₃ enable unambiguous assignment of stereochemical configuration. This makes the compound particularly valuable as a model substrate or internal standard in NMR laboratories developing or validating shift-reagent methodologies for other chiral alcohols [1].

Synthetic Intermediate Requiring Precise Boiling Point Separation

With a boiling point approximately 10 °C higher than cyclopentanol, 1,3-dimethylcyclopentanol can be effectively separated from lower-boiling impurities by simple distillation. This property is advantageous in multistep syntheses where the compound is generated alongside cyclopentanol or other volatile byproducts, allowing for streamlined purification without resorting to chromatography .

Formulation Component with Specific Density Requirements

The reduced density of 1,3-dimethylcyclopentanol (0.920 g/cm³) relative to cyclopentanol (0.948 g/cm³) alters its behavior in liquid-liquid extractions and layered formulations. This characteristic can be exploited to optimize phase separation or to achieve desired buoyancy in biphasic catalytic systems, providing a tangible reason to select this compound over unsubstituted cyclopentanol [2].

Reaction Medium Where Fine pKa Differences Matter

The marginally higher pKa of 1,3-dimethylcyclopentanol (15.39) compared to cyclopentanol (15.31) may influence the rate and selectivity of base-catalyzed reactions, particularly those sensitive to subtle changes in alkoxide nucleophilicity or proton transfer equilibria. This small difference can be decisive in optimizing yield for a specific transformation .

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